molecular formula C21H20F3N5O3 B8210113 TPX-0131 CAS No. 2648641-36-3

TPX-0131

货号: B8210113
CAS 编号: 2648641-36-3
分子量: 447.4 g/mol
InChI 键: ILAMRXVQSGVCJX-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

佐替替尼是一种口服给药的紧凑型大环结构抑制剂,靶向受体酪氨酸激酶间变性淋巴瘤激酶 (ALK)。它具有潜在的抗肿瘤活性,这意味着它可以抑制肿瘤的生长。 佐替替尼结合在 ATP 结合边界内,抑制 ALK 野生型酪氨酸激酶、ALK 融合蛋白和许多 ALK 点突变,包括获得性耐药突变 .

准备方法

合成路线和反应条件: 佐替替尼通过一系列化学反应合成,包括大环结构的形成。具体的合成路线和反应条件是专有的,详细信息尚未公开。 据悉,合成过程涉及多个有机反应步骤,包括环化和官能团修饰 .

工业生产方法: 佐替替尼的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和高纯度。该过程包括严格的质量控制措施,以满足药品标准。 生产方法旨在可扩展且具有成本效益,以用于商业化生产 .

化学反应分析

反应类型: 佐替替尼会经历各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物包括佐替替尼的各种衍生物,其官能团经过修饰,可能具有不同的生物活性 .

科学研究应用

佐替替尼有几种科学研究应用,包括:

    化学: 用作工具化合物,用于研究 ALK 相关的信号通路并开发新的 ALK 抑制剂。

    生物学: 用于研究,以了解 ALK 在细胞过程中的作用及其对癌症的影响。

    医学: 正在研究其在治疗 ALK 阳性癌症(包括非小细胞肺癌和其他实体瘤)中的潜在应用。

    工业: 用于开发新的治疗剂和药物发现项目

作用机制

佐替替尼通过抑制 ALK 的活性发挥其作用。它与 ALK 的 ATP 结合位点结合,阻止下游信号通路的磷酸化和激活。这种抑制破坏了 ALK 介导的信号传导,导致抑制表达 ALK 的肿瘤细胞的细胞生长并诱导凋亡。 分子靶点包括 ALK 野生型酪氨酸激酶、ALK 融合蛋白和各种 ALK 点突变 .

类似化合物:

佐替替尼的独特性: 佐替替尼独特的优势在于它能够抑制多种 ALK 耐药突变,包括那些对其他 ALK 抑制剂产生耐药性的突变。 其紧凑型大环结构使其能够更好地结合在 ATP 结合边界内,使其成为一种强效的 ALK 抑制剂 .

相似化合物的比较

Uniqueness of Zotizalkib: Zotizalkib is unique in its ability to inhibit a wide range of ALK resistance mutations, including those that confer resistance to other ALK inhibitors. Its compact macrocyclic structure allows for better binding within the ATP binding boundary, making it a potent inhibitor of ALK .

属性

IUPAC Name

(18S)-18-(difluoromethyl)-13-fluoro-7,7-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O3/c1-21(2)10-32-15-4-3-12(22)5-11(15)7-28-14(17(23)24)9-31-16-8-29-18(26-19(16)28)13(6-25-29)20(30)27-21/h3-6,8,14,17H,7,9-10H2,1-2H3,(H,27,30)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAMRXVQSGVCJX-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(CN3C(COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC2=C(CN3[C@@H](COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2648641-36-3
Record name TPX-0131
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2648641363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotizalkib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BKJ4Z6RBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TPX-0131
Reactant of Route 2
TPX-0131
Reactant of Route 3
TPX-0131
Reactant of Route 4
TPX-0131
Reactant of Route 5
TPX-0131
Reactant of Route 6
TPX-0131

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。